molecular formula C11H14ClNO2 B1461576 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid CAS No. 1157479-33-8

2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid

Cat. No. B1461576
M. Wt: 227.69 g/mol
InChI Key: CYKHMICFOPJKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid, also known as 4-chlorophenyl-N,N-dimethyl-2-propanamide, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular weight of 191.6 g/mol and a melting point of 113-115 °C. It is soluble in water, alcohol, and ether. It is a widely used reagent in organic synthesis and is known for its reactivity towards amines, alcohols, and thiols.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide has been widely used in scientific research. It is used in the synthesis of various compounds, such as peptides, amino acids, and other organic molecules. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it is used in the synthesis of fluorescent dyes and in the preparation of catalysts.

Mechanism Of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide is based on its ability to react with amines, alcohols, and thiols. In the presence of an amine, it reacts to form an amide intermediate. This intermediate is then hydrolyzed to form the final product. In the presence of alcohols, it reacts to form an ester intermediate, which is then hydrolyzed to form the final product. In the presence of thiols, it reacts to form a thioester intermediate, which is then hydrolyzed to form the final product.

Biochemical And Physiological Effects

2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been found to have an anti-inflammatory effect and can modulate the expression of certain genes.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide in laboratory experiments is its reactivity towards amines, alcohols, and thiols. This makes it a useful reagent for the synthesis of various compounds. However, it can be toxic in high concentrations and should be handled with care.

Future Directions

Future research on 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide could focus on further exploring its biochemical and physiological effects. It could also be studied for its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be done to optimize its use as a reagent in organic synthesis and to explore its potential applications in the synthesis of other compounds.

properties

IUPAC Name

2-(4-chlorophenyl)-2-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(10(14)15,13(2)3)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKHMICFOPJKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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